molecular formula C13H24KNO10S3 B14854571 potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate

potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate

Cat. No.: B14854571
M. Wt: 489.6 g/mol
InChI Key: IDHRWXFHZJPKQK-ZJIQKBCQSA-M
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Description

Glucoalyssin is a naturally occurring compound belonging to the glucosinolate family, which are sulfur-containing secondary metabolites predominantly found in cruciferous plants like broccoli, cabbage, and mustard. Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits, including anti-carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glucoalyssin can be synthesized through the hydrolysis of its precursor glucosinolates by the enzyme myrosinase. This enzyme catalyzes the conversion of glucosinolates to isothiocyanates, nitriles, or thiocyanates, depending on the reaction conditions .

Industrial Production Methods

Industrial production of glucoalyssin involves the extraction of glucosinolates from cruciferous plants followed by enzymatic hydrolysis. The extraction process typically employs solvents like methanol or water, and the hydrolysis is carried out under controlled pH and temperature conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions

Glucoalyssin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can have different biological activities .

Scientific Research Applications

Glucoalyssin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of glucosinolates and their derivatives.

    Biology: Glucoalyssin and its hydrolysis products are studied for their role in plant defense mechanisms and their interactions with herbivores and pathogens.

    Medicine: The anti-carcinogenic properties of glucoalyssin and its derivatives are being explored for potential use in cancer prevention and treatment.

    Industry: Glucoalyssin is used in the food industry as a natural preservative and in agriculture as a biopesticide .

Mechanism of Action

Glucoalyssin exerts its effects primarily through its hydrolysis products, such as isothiocyanates. These compounds can induce the expression of detoxifying enzymes, inhibit the expression of pro-inflammatory cytokines, and induce apoptosis in cancer cells. The molecular targets include the Nrf2 transcription factor, caspases, and various signaling pathways involved in inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Glucobrassicin
  • Gluconapin
  • Glucoraphanin
  • Sinigrin

Uniqueness

Glucoalyssin is unique due to its specific sulfur-containing side chain, which imparts distinct chemical reactivity and biological activity. Compared to other glucosinolates, glucoalyssin has shown higher thermal sensitivity and different hydrolysis product profiles, making it particularly interesting for research in food science and medicine .

Properties

Molecular Formula

C13H24KNO10S3

Molecular Weight

489.6 g/mol

IUPAC Name

potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate

InChI

InChI=1S/C13H25NO10S3.K/c1-26(19)6-4-2-3-5-9(14-24-27(20,21)22)25-13-12(18)11(17)10(16)8(7-15)23-13;/h8,10-13,15-18H,2-7H2,1H3,(H,20,21,22);/q;+1/p-1/b14-9+;/t8-,10-,11+,12-,13+,26?;/m1./s1

InChI Key

IDHRWXFHZJPKQK-ZJIQKBCQSA-M

Isomeric SMILES

CS(=O)CCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

CS(=O)CCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

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